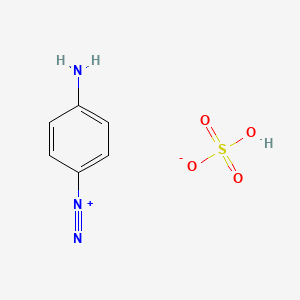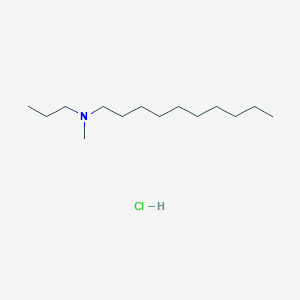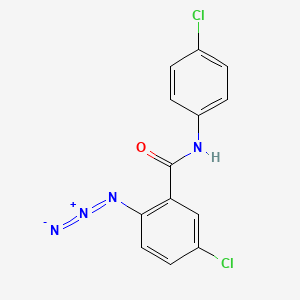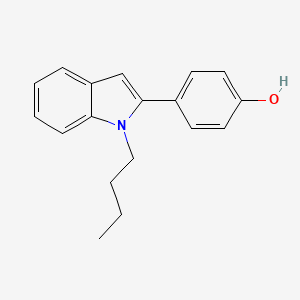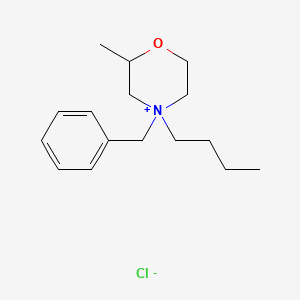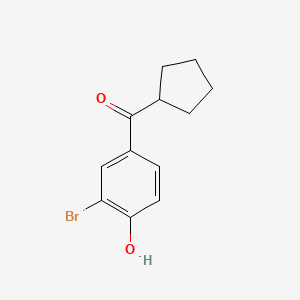
(3-Bromo-4-hydroxyphenyl)(cyclopentyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-4-hydroxyphenyl)(cyclopentyl)methanone is an organic compound that features a bromine atom, a hydroxyl group, and a cyclopentyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-hydroxyphenyl)(cyclopentyl)methanone typically involves the bromination of a phenolic compound followed by the introduction of a cyclopentyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(3-Bromo-4-hydroxyphenyl)(cyclopentyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenol derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can result in various substituted phenyl derivatives .
科学的研究の応用
(3-Bromo-4-hydroxyphenyl)(cyclopentyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Bromo-4-hydroxyphenyl)(cyclopentyl)methanone involves its interaction with specific molecular targets. The bromine atom and hydroxyl group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
類似化合物との比較
Similar Compounds
(3-Bromo-4-methoxyphenyl)(phenyl)methanone: This compound has a methoxy group instead of a hydroxyl group and a phenyl group instead of a cyclopentyl group.
(3-Bromo-4-hydroxyphenyl)(phenyl)methanone: Similar to the target compound but with a phenyl group instead of a cyclopentyl group.
Uniqueness
(3-Bromo-4-hydroxyphenyl)(cyclopentyl)methanone is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring, along with a cyclopentyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
CAS番号 |
90057-42-4 |
|---|---|
分子式 |
C12H13BrO2 |
分子量 |
269.13 g/mol |
IUPAC名 |
(3-bromo-4-hydroxyphenyl)-cyclopentylmethanone |
InChI |
InChI=1S/C12H13BrO2/c13-10-7-9(5-6-11(10)14)12(15)8-3-1-2-4-8/h5-8,14H,1-4H2 |
InChIキー |
FDUFPQUZACVRHV-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(=O)C2=CC(=C(C=C2)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





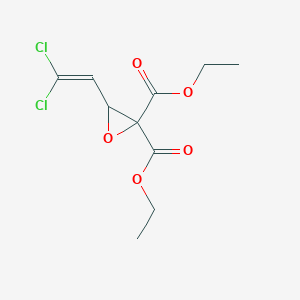
![3-Methoxy-6-[2-(3-methoxy-5-methylphenyl)hydrazinylidene]-5-methylcyclohexa-2,4-dien-1-one](/img/structure/B14382843.png)
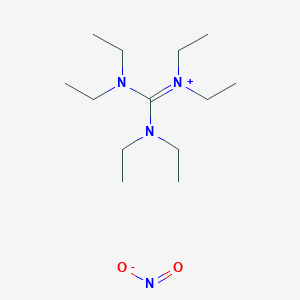
![1,1'-[Oxydi(4,1-phenylene)]bis(2,4,6-trimethylpyridin-1-ium) diperchlorate](/img/structure/B14382853.png)
![3-{[3-(2-Methylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14382866.png)
